molecular formula C14H16N2O4 B2974152 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1476799-73-1

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B2974152
CAS No.: 1476799-73-1
M. Wt: 276.292
InChI Key: PHWBBQPVVOVCEF-UHFFFAOYSA-N
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Description

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with two ester groups: a tert-butyl ester at position 2 and a methyl ester at position 2. This compound is structurally characterized by its fused bicyclic system, which combines a pyrazole and pyridine ring, and its ester substituents, which influence its physicochemical and biological properties. The tert-butyl group introduces steric bulk and enhances lipophilicity, while the methyl ester contributes to moderate polarity. The molecular formula is C₁₄H₁₇N₃O₄, with a molar mass of 291.3 g/mol and a predicted density of 1.26 g/cm³ . Its synthesis typically involves regioselective esterification or transesterification steps, as seen in related pyrazolo[1,5-a]pyridine derivatives .

Properties

CAS No.

1476799-73-1

Molecular Formula

C14H16N2O4

Molecular Weight

276.292

IUPAC Name

2-O-tert-butyl 3-O-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)11-10(12(17)19-4)9-7-5-6-8-16(9)15-11/h5-8H,1-4H3

InChI Key

PHWBBQPVVOVCEF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=NN2C=CC=CC2=C1C(=O)OC

solubility

not available

Origin of Product

United States

Biological Activity

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of antitubercular agents. The following sections will explore its synthesis, biological evaluations, and specific case studies highlighting its efficacy against various strains of Mycobacterium tuberculosis (Mtb).

  • Molecular Formula : C14H17N3O4
  • Molar Mass : 291.3 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • pKa : 5.98 (predicted)
  • Storage Conditions : 2-8°C

Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant activity against Mtb. Research indicates that these compounds can effectively inhibit the growth of drug-susceptible and multidrug-resistant strains of Mtb.

  • In Vitro Potency :
    • Compounds derived from pyrazolo[1,5-a]pyridine were tested for their minimum inhibitory concentration (MIC) values against various Mtb strains.
    • Notably, some derivatives showed MIC values as low as 0.002–0.381 μg/mL against the H37Rv strain and multidrug-resistant strains, indicating potent antibacterial activity .
  • In Vivo Efficacy :
    • In animal models, particularly using an autoluminescent H37Ra infected mouse model, certain derivatives significantly reduced bacterial burden, suggesting their potential as lead compounds for future drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance the biological activity of pyrazolo[1,5-a]pyridine derivatives:

  • Substituted diaryl groups on the side chain have been shown to improve efficacy against drug-resistant Mtb strains.
  • The presence of specific functional groups has been correlated with increased potency and reduced cytotoxicity .

Case Study 1: Efficacy Against Drug-Resistant Mtb

A study evaluated the performance of various pyrazolo[1,5-a]pyridine derivatives in vitro against drug-resistant Mtb strains. The results indicated that compounds with a specific N-benzylic moiety exhibited enhanced activity compared to their counterparts without this modification. The compound 6j , for instance, displayed favorable pharmacokinetic profiles alongside potent antitubercular activity .

Case Study 2: Pharmacokinetic Profile

The pharmacokinetic profile of compound 6j was assessed in rats:

RouteDose (mg/kg)AUC 00-\infty (h·μg/L)C max (μg/L)T max (h)T 1/21/2 (h)MRT 00-\infty (h)F (%)
Oral101563814284.675.108.2141
IV2.5900241520.083.494.02N/A

These findings suggest that compound 6j has good oral bioavailability and a suitable half-life for further development as an antitubercular agent .

Comparison with Similar Compounds

The following analysis compares 2-(tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate with structurally analogous compounds, focusing on synthesis, stability, and functional properties.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
This compound C₁₄H₁₇N₃O₄ 291.3 tert-butyl (2), methyl (3) High lipophilicity (predicted pKa ~6), stable under acidic conditions .
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate C₁₁H₁₀N₂O₄ 234.21 methyl (2,3) Lower molecular weight, higher polarity; synthesized via DMAD coupling (76% yield) .
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate C₁₃H₁₄N₂O₄ 262.26 ethyl (2,3) Increased steric hindrance; hazardous (irritant) .
6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (tert-butyl) C₁₁H₁₂FN₃O₂ 261.23 tert-butyl (3), fluorine (6) Electron-withdrawing fluorine enhances reactivity in cross-coupling reactions .

Key Observations :

  • Methyl and ethyl esters exhibit higher polarity, favoring aqueous solubility but reduced stability under acidic conditions .
Stability and Reactivity
  • Hydrolysis Resistance : Tert-butyl esters resist basic hydrolysis but cleave under strong acidic conditions (e.g., HCl/MeOH), whereas methyl esters hydrolyze readily in basic media .
  • Thermal Stability : The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature reactions .

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